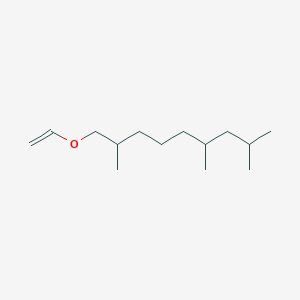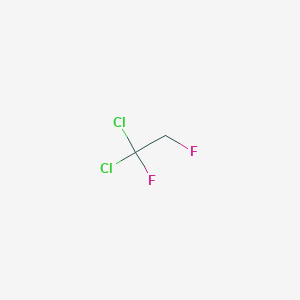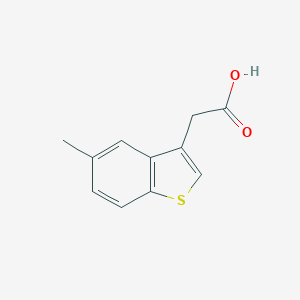
1-ethenoxy-2,6,8-trimethylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethenoxy-2,6,8-trimethylnonane is an organic compound belonging to the class of vinyl ethers. Vinyl ethers are characterized by the presence of an ether group (R-O-R’) where one of the R groups is a vinyl group (CH2=CH-). This compound is notable for its unique structure, which includes a nonyl chain with three methyl groups at positions 2, 6, and 8, and a vinyl ether functional group. It is used in various chemical processes and has applications in polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenoxy-2,6,8-trimethylnonane typically involves the reaction of a suitable alcohol with acetylene or calcium carbide. One common method is the reaction of 2,6,8-Trimethylnonanol with acetylene in the presence of a base such as sodium amide. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the vinyl ether bond .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-ethenoxy-2,6,8-trimethylnonane undergoes various chemical reactions, including:
Oxidation: The vinyl ether group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Hydrogenation of the vinyl group can yield the corresponding alkyl ether.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkyl ethers.
Substitution: Various substituted vinyl ethers depending on the nucleophile used.
Scientific Research Applications
1-ethenoxy-2,6,8-trimethylnonane has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of poly(vinyl ether) polymers, which have applications in coatings, adhesives, and sealants.
Materials Science: Employed in the development of advanced materials with specific properties such as hydrophobicity or flexibility.
Biological Research: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industrial Applications: Used in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-ethenoxy-2,6,8-trimethylnonane in chemical reactions typically involves the activation of the vinyl group. The vinyl ether can undergo protonation or coordination with a catalyst, leading to the formation of reactive intermediates such as carbocations. These intermediates can then participate in various chemical transformations, including polymerization and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl vinyl ether
- Butyl vinyl ether
- Cyclohexyl vinyl ether
- Diethylene glycol divinyl ether
- Triethylene glycol divinyl ether
Uniqueness
1-ethenoxy-2,6,8-trimethylnonane is unique due to its branched nonyl chain with three methyl groups, which imparts distinct physical and chemical properties. This structure can influence the reactivity and stability of the compound, making it suitable for specific applications where other vinyl ethers may not perform as well .
Properties
CAS No. |
10141-19-2 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1-ethenoxy-2,6,8-trimethylnonane |
InChI |
InChI=1S/C14H28O/c1-6-15-11-14(5)9-7-8-13(4)10-12(2)3/h6,12-14H,1,7-11H2,2-5H3 |
InChI Key |
SSOZLSNWPFIHKP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)CCCC(C)COC=C |
Canonical SMILES |
CC(C)CC(C)CCCC(C)COC=C |
Synonyms |
2,6,8-Trimethylnonylvinyl ether |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![7-methyl-7aH-triazolo[4,5-d]pyrimidine](/img/structure/B167925.png)


![sodium;2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B167931.png)






